1-(Sec-butyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Sec-butyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclobutane, featuring a sec-butyl group attached to the cyclobutane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of sec-butylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Sec-butyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary alcohols or aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-(Sec-butyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Sec-butyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the sec-butyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the sec-butyl group, making it less hydrophobic.
1-(Tert-butyl)cyclobutane-1-carboxylic acid: Features a tert-butyl group instead of a sec-butyl group, leading to different steric and electronic properties.
Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring, resulting in different chemical reactivity.
Uniqueness: 1-(Sec-butyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-butan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)9(8(10)11)5-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
ALJPMKBLGKOIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCC1)C(=O)O |
Origin of Product |
United States |
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